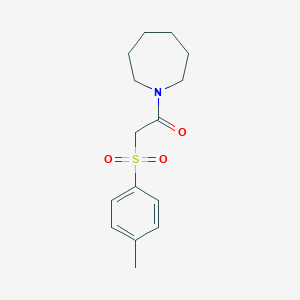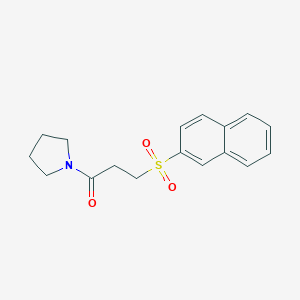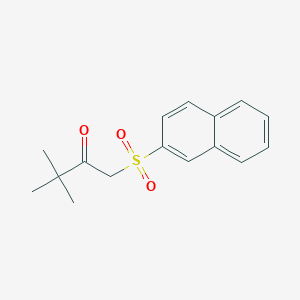![molecular formula C18H17N3O2S B285625 N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285625.png)
N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, also known as MPPO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MPPO is a member of the oxadiazole family of compounds, which have been studied extensively for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In particular, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of various bacterial and fungal pathogens. In agriculture, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been shown to have insecticidal properties, which could be useful in controlling pests that damage crops.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been shown to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One area of interest is the development of new drugs based on N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, particularly for the treatment of cancer and infectious diseases. Another area of interest is the use of N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide as a building block for the synthesis of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of 2-methylbenzoyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide.
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs. In agriculture, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been tested as a potential pesticide due to its insecticidal properties. In materials science, N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-5-6-10-15(13)19-16(22)11-12-24-18-21-20-17(23-18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) |
Clé InChI |
CVFGJTYKZXAIKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)



![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)
